Trioxochromium sulfuric acid

Beschreibung

Eigenschaften

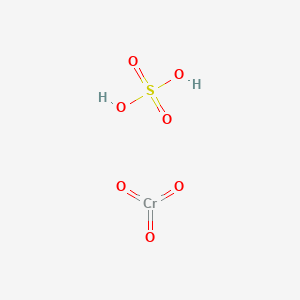

Molekularformel |

CrH2O7S |

|---|---|

Molekulargewicht |

198.08 g/mol |

IUPAC-Name |

sulfuric acid;trioxochromium |

InChI |

InChI=1S/Cr.H2O4S.3O/c;1-5(2,3)4;;;/h;(H2,1,2,3,4);;; |

InChI-Schlüssel |

HNPXHFOTGAXAJY-UHFFFAOYSA-N |

Kanonische SMILES |

OS(=O)(=O)O.O=[Cr](=O)=O |

Herkunft des Produkts |

United States |

Chromium Vi Speciation and Equilibrium in Sulfuric Acid Media

Solution-Phase Equilibrium of Chromium(VI) Species

In an aqueous solution, chromium(VI) exists as a mixture of several species, the distribution of which is highly dependent on the solution's pH and the total chromium concentration. researchgate.netwikipedia.org The foundational equilibrium is the dissociation of chromic acid, a process that shares similarities with sulfuric acid.

The key equilibria are:

First dissociation of chromic acid: H₂CrO₄ ⇌ HCrO₄⁻ + H⁺

Second dissociation of hydrogen chromate (B82759): HCrO₄⁻ ⇌ CrO₄²⁻ + H⁺ (pKa ≈ 5.9) wikipedia.org

Dimerization of hydrogen chromate: 2HCrO₄⁻ ⇌ Cr₂O₇²⁻ + H₂O (log KD = 2.05) wikipedia.org

Protonation of dichromate: HCr₂O₇⁻ ⇌ Cr₂O₇²⁻ + H⁺ (pKa = 1.8) wikipedia.org

The pKa for the first dissociation of chromic acid is not well-defined, with reported values varying significantly, which complicates precise speciation in highly acidic conditions. wikipedia.org In solutions with chromium(VI) concentrations below approximately 4 x 10⁻⁴ M, dimerization to form Cr₂O₇²⁻ is minimal. acs.org

Interactive Table: Equilibrium Constants for Chromium(VI) Species

| Equilibrium Reaction | Constant Type | Reported Value | Conditions |

|---|---|---|---|

| H₂CrO₄ ⇌ HCrO₄⁻ + H⁺ | pKa | -0.8 to 1.6 wikipedia.org | Varies |

| HCrO₄⁻ ⇌ CrO₄²⁻ + H⁺ | pKa | ~5.9 wikipedia.org | --- |

| 2HCrO₄⁻ ⇌ Cr₂O₇²⁻ + H₂O | log KD | 2.05 wikipedia.org | --- |

| HCr₂O₇⁻ ⇌ Cr₂O₇²⁻ + H⁺ | pKa | 1.8 wikipedia.org | --- |

| Cr₂O₇²⁻ + H₂O ⇌ 2HCrO₄⁻ | K | Varies with temp. scispace.com | 15°C - 45°C |

Influence of Acid Concentration on Chromium(VI) Speciation and Reactivity

The concentration of sulfuric acid has a profound effect on the distribution of chromium(VI) species. researchgate.net As the concentration of H₂SO₄ increases, the equilibrium shifts, favoring the formation of more protonated and condensed species. brainly.com

In dilute acidic solutions, HCrO₄⁻ is a dominant species. As the acidity increases (lower pH), the equilibrium 2HCrO₄⁻ ⇌ Cr₂O₇²⁻ + H₂O shifts to the right, increasing the concentration of the orange-colored dichromate ion. youtube.comshaalaa.com In strongly acidic solutions, further condensation reactions can occur, leading to the formation of trichromates (Cr₃O₁₀²⁻) and tetrachromates (Cr₄O₁₃²⁻). wikipedia.org

Spectrophotometric studies have shown that in sulfuric acid solutions, a key species formed is CrSO₇²⁻. researchgate.netacs.org The formation of this species is a result of the reaction between HCrO₄⁻ and HSO₄⁻ ions. The extraction of chromium(VI) from sulfuric acid solutions also shows a dependence on the acid concentration, initially increasing and then decreasing due to competition between sulfuric acid and the chromium species for the extractant. bme.hu

Research on the recovery of chromium(VI) has shown that quantitative recovery can be achieved at specific sulfuric acid concentrations, for instance, 0.05 mol L⁻¹. researchgate.net At higher concentrations, the recovery of Cr(VI) can remain high while that of Cr(III) decreases, offering a method for their separation. researchgate.net

Role of Ionic Strength in Chromium(VI) Speciation Equilibria

Ionic strength, the measure of the concentration of ions in a solution, can influence the equilibrium constants of reactions involving charged species. For chromium(VI) speciation, the effect of ionic strength has been noted in several studies, although its significance can vary depending on the specific conditions.

A comprehensive study conducted at an ionic strength of 1.00 M (using NaClO₄) provided detailed kinetic and equilibrium data for the Cr(VI) system. researchgate.net The value for the first dissociation constant of chromic acid is difficult to determine at zero ionic strength because significant dissociation only occurs at high acid concentrations. Some studies on the adsorption of Cr(VI) have found that increasing the ionic strength (e.g., with KCl or KNO₃) can decrease the removal of Cr(VI) from a solution, suggesting that electrostatic interactions play a role. scirp.orgnih.gov However, other research has indicated a negligible effect of ionic strength on Cr(VI) removal within certain concentration ranges. academicjournals.org

pH-Dependent Interconversion of Chromium(VI) Oxoanions

The interconversion between the various chromium(VI) oxoanions is highly dependent on the pH of the solution. nih.govhomescience.net This relationship is a classic example of chemical equilibrium and is often demonstrated by the color change between the yellow chromate ion (CrO₄²⁻) and the orange dichromate ion (Cr₂O₇²⁻). youtube.comshaalaa.com

In alkaline solutions (high pH): The equilibrium shifts towards the formation of the chromate ion (CrO₄²⁻), resulting in a yellow solution. wikipedia.orgshaalaa.com

In acidic solutions (low pH): The equilibrium shifts towards the formation of the dichromate ion (Cr₂O₇²⁻), leading to an orange solution. wikipedia.orgyoutube.com The dynamic equilibrium between these two ions is reported to be established around a pH of 4. doubtnut.com

At pH values between 2 and 6, HCrO₄⁻ and Cr₂O₇²⁻ are the predominant species. researchgate.net As the pH increases above 6, the concentration of CrO₄²⁻ begins to increase, becoming the dominant species at a pH of around 8 and higher. researchgate.net The conversion between HCrO₄⁻ and Cr₂O₇²⁻ in acidic conditions is catalyzed by H⁺ ions, likely through the formation of a protonated intermediate, HCr₂O₇⁻. researchgate.net The slowest dimerization reaction occurs around a pH of 7 in the absence of catalysts. researchgate.net

Interactive Table: Predominant Chromium(VI) Species at Different pH Ranges

| pH Range | Predominant Species | Solution Color |

|---|---|---|

| < 2 | H₂CrO₄, HCrO₄⁻, Cr₂O₇²⁻ | Orange-Red |

| 2 - 6 | HCrO₄⁻, Cr₂O₇²⁻ researchgate.net | Orange youtube.com |

| ~4 | Equilibrium between CrO₄²⁻ and Cr₂O₇²⁻ doubtnut.com | Orange-Yellow |

| > 6 | CrO₄²⁻, HCrO₄⁻ researchgate.net | Yellow youtube.com |

| > 8 | CrO₄²⁻ researchgate.net | Yellow |

Reaction Kinetics and Mechanistic Elucidation of Trioxochromium Sulfuric Acid Systems

General Kinetic Order Dependencies in Chromium(VI) Oxidation Reactions

Kinetic studies of oxidations involving Chromium(VI) in acidic media consistently reveal complex rate laws. The reaction rates are typically dependent on the concentrations of the oxidant, the organic substrate, and the acid catalyst. These dependencies provide significant insight into the reaction mechanism, particularly regarding the formation of intermediate species prior to the rate-limiting step.

A common and recurring observation in the kinetics of oxidation by trioxochromium sulfuric acid is a first-order dependence with respect to the concentration of the Chromium(VI) species. researchgate.netaascit.orgtandfonline.comajol.info This relationship is typically established by observing a linear plot of the logarithm of the absorbance of Cr(VI) versus time under pseudo-first-order conditions, where the substrate and acid concentrations are in large excess. aascit.orgias.ac.in The constancy of the pseudo-first-order rate constants (k_obs) across various initial concentrations of Cr(VI) further confirms this first-order dependence. jmaterenvironsci.comresearchgate.net This finding is consistent across a wide range of substrates, including vanillin (B372448), fluorene (B118485) derivatives, clindamycin (B1669177) phosphate, and various alcohols, indicating that a single chromium species is involved in the rate-determining step. researchgate.netjmaterenvironsci.comtandfonline.comresearchgate.net

In contrast to the straightforward first-order dependence on the oxidant, the kinetic order with respect to the substrate is frequently observed to be fractional, or less than unity. researchgate.netaascit.orgjmaterenvironsci.comwalshmedicalmedia.com This fractional order is indicated by linear plots of the observed rate constant (k_obs) versus substrate concentration that have a non-zero intercept. jmaterenvironsci.comwalshmedicalmedia.com Such a kinetic profile is strong evidence for the formation of a pre-equilibrium complex between the substrate and the Cr(VI) oxidant. aascit.orgwalshmedicalmedia.comacs.org The reaction pathway can be depicted as an initial, rapid formation of an intermediate complex, which then decomposes in a slower, rate-determining step. researchgate.netwalshmedicalmedia.com The Michaelis-Menten kinetic model is often applicable in these cases, where a plot of 1/k_obs versus 1/[Substrate] yields a straight line, kinetically proving the formation of an intermediate complex. walshmedicalmedia.comacs.org

The rate of oxidation by this compound is significantly accelerated by an increase in the hydrogen ion concentration, indicating that the reaction is acid-catalyzed. researchgate.netaascit.orgjmaterenvironsci.com Kinetic studies often reveal a fractional-order dependence on [H⁺]. researchgate.netias.ac.injmaterenvironsci.comresearchgate.netwalshmedicalmedia.com This suggests the involvement of protonated Cr(VI) species in the reaction mechanism. In aqueous sulfuric acid, Cr(VI) exists in several equilibrium forms, including chromate (B82759) (CrO₄²⁻), dichromate (Cr₂O₇²⁻), and their protonated forms, such as acid chromate (HCrO₄⁻) and chromic acid (H₂CrO₄). jmaterenvironsci.comacs.org The fractional order arises because the concentration of the most reactive oxidizing species, often proposed to be H₂CrO₄, is governed by these pH-dependent equilibria. researchgate.netjmaterenvironsci.com In some systems, the order with respect to [H⁺] can vary, exhibiting fractional-second order, second-order, or even third-order dependence, reflecting the complexity of the acid-base equilibria and the specific nature of the substrate and reaction medium. aascit.orgtandfonline.comajol.infoacs.org

Table 1: Summary of Kinetic Order Dependencies in Various Cr(VI) Oxidation Systems This interactive table summarizes the observed kinetic orders for different substrates oxidized by Chromium(VI) in acidic media.

| Substrate | Order w.r.t. [Cr(VI)] | Order w.r.t. [Substrate] | Order w.r.t. [H⁺] | Reference(s) |

|---|---|---|---|---|

| Vanillin | 1 | Fractional | Fractional | researchgate.net, walshmedicalmedia.com, aun.edu.eg, researchgate.net |

| Fluorene Derivatives | 1 | Fractional | Fractional | jmaterenvironsci.com, researchgate.net |

| Cadaverine | 1 | Fractional | Fractional-Second | aascit.org |

| N-methylphenothiazine | 1 | 1 | Fractional | ias.ac.in |

| Clindamycin Phosphate | 1 | 1 | 1.65 | tandfonline.com, tandfonline.com |

| L-Cystine | 1 | Fractional | 2 | ajol.info |

| Poly(ethylene glycol) | 1 | Fractional | Fractional-Second | acs.org |

| D-gluconic acid | 1 | Fractional | 2 | cdnsciencepub.com |

Fractional-Order Dependence on Substrate Concentration

Investigation of Rate-Determining Steps in this compound Mediated Processes

The rate-determining step (RDS) in oxidations mediated by this compound is widely accepted to be the decomposition of an intermediate complex formed between the oxidant and the substrate. researchgate.netsci-hub.se For the oxidation of alcohols, this intermediate is a chromate ester. organic-chemistry.orgsci-hub.sechemclassjournal.com The formation of this ester is a rapid pre-equilibrium step, consistent with the observed fractional-order dependence on the substrate. researchgate.netwalshmedicalmedia.com

Kinetic isotope effect studies provide crucial evidence for the nature of the RDS. For instance, the oxidation of alcohols shows a significant kinetic isotope effect when the α-hydrogen is replaced by deuterium (B1214612), indicating that the cleavage of the α-C-H bond is the rate-limiting event. sci-hub.se This step involves the abstraction of the proton bound to the alcohol carbon, leading to the elimination of a reduced chromium species and the formation of the carbonyl product. libretexts.org The reaction is believed to proceed via a cyclic transition state, possibly involving a water molecule to accept the proton. chemclassjournal.com The large negative entropy of activation (ΔS≠) values calculated for many of these reactions are consistent with the formation of a compacted, ordered intermediate complex in the transition state. researchgate.net

Proposed Reaction Mechanisms

The general mechanistic scheme is as follows:

Protonation Equilibrium: The active oxidant, chromic acid (H₂CrO₄), is formed through protonation equilibria.

Intermediate Complex Formation: The substrate reacts with H₂CrO₄ in a rapid equilibrium step to form an intermediate complex (e.g., a chromate ester). researchgate.netwalshmedicalmedia.com

Rate-Determining Step: The intermediate complex undergoes slow decomposition, typically involving C-H bond cleavage, in a two-electron transfer process to yield the oxidized product and a Cr(IV) species. jmaterenvironsci.comnih.gov

Subsequent Fast Steps: The intermediate Cr(IV) is highly reactive and is rapidly reduced to the stable Cr(III) oxidation state. jmaterenvironsci.comnih.gov This can occur through reaction with another substrate molecule or via a disproportionation reaction involving Cr(VI) to form Cr(V), which is then also reduced to Cr(III). organic-chemistry.orgnih.gov The involvement of Cr(V) and free radical intermediates has been detected in some systems, suggesting that parallel one-electron transfer pathways can also occur. cdnsciencepub.comnih.gov

The formation of an intermediate complex is a cornerstone of the proposed mechanisms for Cr(VI) oxidations. researchgate.netaun.edu.eg Kinetic evidence, primarily the fractional-order dependence of the reaction rate on the substrate concentration, strongly supports this pathway. walshmedicalmedia.comresearchgate.net This kinetic behavior implies that the reaction follows Michaelis-Menten type kinetics, where the rate becomes independent of the substrate concentration at high concentrations, as the oxidant is saturated in the form of the complex. walshmedicalmedia.comacs.org

Free Radical Mechanisms and Intermediates

While the primary mechanism of alcohol oxidation by chromic acid is often depicted as a two-electron process, evidence suggests the involvement of free-radical pathways, particularly through the action of intermediate chromium species. The formation of free radical species during certain chromic acid oxidations has been confirmed experimentally. iosrjournals.org In one study, the presence of these radicals was demonstrated by their ability to initiate the polymerization of acrylonitrile (B1666552) added to the reaction mixture. iosrjournals.org

Research indicates that these radical intermediates are not typically formed during the initial oxidation of a secondary alcohol but rather from the subsequent reactions of intermediate chromium species like Cr(IV) or Cr(V). acs.org It has been observed that the oxidation of 2-propanol by itself does not generate detectable radicals. acs.org However, when benzaldehyde (B42025) is introduced into the reaction, radical-initiated polymerization occurs. acs.org This suggests a mechanism where the oxidation of the alcohol produces Cr(IV) or Cr(V), which then oxidizes the aldehyde intermediate, generating the radical species responsible for polymerization. acs.org In the oxidation of some substrates, Cr(IV) can oxidize an alcohol molecule, generating a free radical in a fast step. sphinxsai.com This radical then reacts with another oxidant site to form Cr(V), which subsequently oxidizes another alcohol molecule to produce the final ketone. sphinxsai.com

Multi-Electron Transfer Pathways

The mechanism involves several intermediate chromium oxidation states, including Cr(V) and Cr(IV). wikipedia.orgorganic-chemistry.org The process is initiated by the formation of a chromate ester from the alcohol and Cr(VI). numberanalytics.comtruman.edu This ester decomposes in the rate-determining step, yielding the carbonyl product and a Cr(IV) species. numberanalytics.comwikipedia.org The Cr(IV) intermediate is unstable and can undergo further reactions. One key pathway is the comproportionation of Cr(IV) with the initial Cr(VI) reagent to produce two equivalents of a Cr(V) species. wikipedia.org This Cr(V) intermediate is also a potent oxidant and participates in the oxidation of additional alcohol molecules, eventually leading to the final Cr(III) product. organic-chemistry.orgias.ac.in

In some cases, a direct three-electron transfer can occur. For instance, in the oxidation of glycolic acid, a proposed mechanism involves a complex containing two molecules of glycolic acid and one of chromic acid, which decomposes in a single three-electron step directly to Cr(III), glyoxylic acid, and a radical. researchgate.net This pathway is supported by a very large kinetic isotope effect. researchgate.net

Influence of Solvent Effects on Reaction Rates and Mechanisms

The solvent plays a critical role in controlling the rate and outcome of oxidations involving this compound. numberanalytics.comnumberanalytics.com Acetone (B3395972) is a commonly used co-solvent, and its presence significantly accelerates the reaction compared to water alone. numberanalytics.comcdnsciencepub.com The rate law for the oxidation of 2-propanol in aqueous acetone solutions was found to be over 700 times greater in 93.3% acetone than in pure water. cdnsciencepub.com

The choice of solvent impacts the reaction in several ways:

Rate Control: Aqueous acetone helps to control the reaction rate, which is often very rapid and exothermic, and can prevent over-oxidation. wikipedia.orgnumberanalytics.com

Mechanism Influence: The aqueous component of the Jones reagent is crucial for the oxidation of primary alcohols to carboxylic acids. msu.edu After the initial oxidation to an aldehyde, the water in the solvent allows for the formation of a hydrate (B1144303) intermediate. msu.eduorganicchemistrytutor.com This geminal diol is then susceptible to further oxidation by the same chromate ester mechanism, leading to the carboxylic acid. msu.edu In anhydrous conditions, such as with pyridinium (B92312) chlorochromate (PCC) in methylene (B1212753) chloride, the reaction typically stops at the aldehyde. msu.edu

Solvation and Stability: Solvents can stabilize reactants and transition states through various interactions, which can alter the activation energy. libretexts.org The dielectric constant of the medium can influence the reaction rate; an increase in the dielectric constant has been observed to increase the rate of oxidation for certain aromatic secondary alcohols. iosrjournals.org Solvent viscosity is another factor, as higher viscosity can slow diffusion rates, leading to fewer collisions between reactants and a slower reaction rate.

Activation Parameters and Thermodynamic Considerations in Reaction Pathways

The thermodynamic and activation parameters of reactions with this compound provide fundamental insights into the reaction pathways. The activation energy (Ea) for the oxidation is a key parameter, and studies have determined these values for various substrates. For example, the activation energy for the chromic acid oxidation of acetaldehyde (B116499) is significantly lower than that for its enolization. oup.com

A large primary kinetic isotope effect (kH/kD ≈ 6) is observed when the α-hydrogen of the alcohol is replaced with deuterium. wikipedia.org This indicates that the C-H bond is broken in the slow, rate-determining step of the reaction, which is a critical thermodynamic consideration of the mechanism. wikipedia.orgtruman.edu

In a study involving the oxidation of aromatic secondary alcohols using a polymer-supported chromic acid reagent, the activation parameters were calculated and are presented below. The consistency in the free energy of activation (ΔG#) values suggests a common mechanism across the series of alcohols studied. sphinxsai.com

| Substrate | Ea (kJ/mol) | ΔH# (kJ/mol) | ΔS# (J/mol·K) | ΔG# (kJ/mol) | Frequency Factor (A) |

|---|---|---|---|---|---|

| 1-Phenyl Ethanol | 41.50 | 38.85 | -195.00 | 100.82 | 1.80 x 10⁶ |

| 4-Chloro Phenyl Ethanol | 36.40 | 33.75 | -211.00 | 100.90 | 1.64 x 10⁵ |

| 4-Bromo Phenyl Ethanol | 34.20 | 31.55 | -218.00 | 101.00 | 7.01 x 10⁴ |

| 4-Nitro Phenyl Ethanol | 29.20 | 26.55 | -234.00 | 101.03 | 6.40 x 10³ |

| 4-Methoxy Phenyl Ethanol | 44.50 | 41.85 | -186.00 | 100.91 | 8.10 x 10⁶ |

Advanced Methodologies for the Study of Trioxochromium Sulfuric Acid Systems

Spectroscopic Characterization Techniques

Spectroscopy offers a powerful lens through which the electronic and vibrational properties of trioxochromium in sulfuric acid can be examined, providing insights into species identification, structural arrangements, and reaction kinetics.

UV-Visible Absorption Spectroscopy for Kinetic Monitoring and Speciation

UV-Visible absorption spectroscopy is a cornerstone technique for studying trioxochromium in sulfuric acid due to the distinct electronic transitions of the different chromium species present. Solutions of potassium chromate (B82759) or dichromate in 100% sulfuric acid exhibit characteristic absorption maxima, which can be used to identify the species formed. cdnsciencepub.com For instance, the dissolution of these compounds in 100% sulfuric acid results in a spectrum with peaks at approximately 250, 340, 420, and 780 nm. cdnsciencepub.com The similarity of this spectrum to that of CrO2Cl2 suggests the formation of species of the type CrO2X2, which in this medium is proposed to be CrO2(HSO4)2. cdnsciencepub.com

This technique is particularly valuable for kinetic studies of oxidation reactions involving chromic acid. researchgate.netwalshmedicalmedia.com By monitoring the decay of the Cr(VI) absorbance at its maximum wavelength (around 350 nm), the rate of reaction can be determined. researchgate.netwalshmedicalmedia.com For example, in the oxidation of organic substrates, the gradual decrease of the Cr(VI) band over time provides a direct measure of the reaction progress. researchgate.net Furthermore, the appearance of isosbestic points in time-resolved spectra indicates the presence of a clean transformation between reactant and product species, often involving the formation of an intermediate complex. researchgate.net The formation of such complexes between chromium(VI) and organic molecules in acidic media has been widely reported and can be further evidenced by non-zero intercepts in plots of the inverse of the observed rate constant versus the inverse of the substrate concentration. researchgate.netwalshmedicalmedia.com

The speciation of chromium in sulfuric acid is highly dependent on the acid concentration. UV-Vis spectroscopy can be used to track these changes. For instance, studies on the sulfonation of polymers in concentrated sulfuric acid have utilized UV-Visible spectroscopy to follow the reaction kinetics by observing changes in the spectral absorption over time. kpi.ua

Table 1: UV-Visible Absorption Maxima for Chromium(VI) Species in Sulfuric Acid

| Species | Absorption Maxima (nm) | Reference |

|---|---|---|

| CrO2(HSO4)2 (in 100% H2SO4) | 250, 340, 420, 780 | cdnsciencepub.com |

| Cr(VI) (in aqueous H2SO4 for kinetic studies) | ~350 | walshmedicalmedia.com |

| Cr(VI)-organic intermediate complex | Can lead to shifts and new bands | researchgate.net |

Infrared (IR) and Raman Spectroscopy for Structural Elucidation

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, provides detailed information about the molecular structure and bonding within the trioxochromium sulfuric acid system. These methods are crucial for identifying the specific chromate species and their coordination environments.

Raman spectroscopy has been instrumental in clarifying the aggregation state of Cr(VI) species. researchgate.net Dichromates and polynuclear chromium oxides exhibit characteristic vibrational modes that are distinct from those of monochromates. researchgate.net The use of CrO3 in the synthesis of graphite (B72142) intercalation compounds with sulfuric acid has been studied using Raman spectroscopy, which revealed a high degree of structural disorder. mdpi.com Changes in the Raman peaks of sulfuric acid itself, specifically those at 913 cm⁻¹ and 1162 cm⁻¹ which decrease with dilution, and the peak at 1043 cm⁻¹ which increases, can be used to monitor the acid concentration, which in turn affects the chromium speciation. process-instruments-inc.com

Fourier Transform Infrared (FTIR) spectroscopy is particularly useful for identifying the vibrational modes associated with chromium-oxygen bonds. researchgate.net Cr(VI) species typically show strong Cr=O stretching vibrations, while Cr(III) complexes have Cr-O stretching modes at lower frequencies. researchgate.net For instance, in the study of graphite intercalation compounds, FTIR spectra of products obtained using CrO3 as the oxidizing agent in sulfuric acid showed characteristic bands that helped in understanding the resulting structure. mdpi.com The technique has also been applied to elucidate the structure of isothiocyanato-pyridine complexes of chromium(III), which can be precipitated from mildly acidic solutions. bme.hu

The combination of IR and Raman spectroscopy provides a complementary and powerful approach for the structural elucidation of the various chromium-containing species present in sulfuric acid solutions.

Electron Paramagnetic Resonance (EPR) for Radical Detection

Electron Paramagnetic Resonance (EPR) spectroscopy is a highly sensitive technique for the detection and characterization of paramagnetic species, i.e., those with unpaired electrons. In the context of this compound systems, EPR is indispensable for identifying transient radical intermediates and paramagnetic chromium oxidation states like Cr(V) and Cr(III) that are often involved in redox reactions. springernature.com

Many reactions involving chromic acid proceed through radical mechanisms. springernature.com EPR spectroscopy can directly probe these unpaired electrons to characterize molecular radicals and determine the oxidation states and coordination geometries of transition metal ions. springernature.com For instance, during the oxidation of organic substrates by Cr(VI), the formation of intermediate Cr(V) species can be detected and characterized by their specific EPR signals. The isotropic EPR parameters, such as the g-factor (g_iso) and hyperfine coupling constants (A_iso), provide detailed information about the structure of these oxo-Cr(V) species.

In studies of the reaction between Cr(VI) and oligo- and polyuronic acids, EPR spectroscopy has been used to identify both five- and six-coordinated oxo-Cr(V) intermediates. The coordination environment of these intermediates, whether by carboxylate or alcoholate groups, can be inferred from the g_iso values of the EPR signals. Spin trapping techniques, where a short-lived radical reacts with a "spin trap" to form a more stable radical adduct, can also be employed in conjunction with EPR to detect highly reactive, transient radicals that might otherwise be unobservable. nih.gov

Electrochemical Techniques for Redox Behavior Analysis

Electrochemical methods are paramount for investigating the redox behavior of trioxochromium in sulfuric acid, providing quantitative data on reaction kinetics, diffusion coefficients, and the efficacy of electrocatalytic processes.

Cyclic Voltammetry and Rotating Disc Electrode Studies

Cyclic voltammetry (CV) is a potentiodynamic electrochemical technique used to study the redox processes of a system. soton.ac.uk By scanning the potential of an electrode and measuring the resulting current, one can determine the potentials at which redox reactions occur and gain insight into the kinetics of these processes. In the study of chromium in sulfuric acid, CV can be used to evaluate the potential window for the reduction of Cr(VI). soton.ac.uk For example, a cyclic voltammogram of a chromium electrode in deaerated sulfuric acid solution reveals distinct peaks corresponding to the passivation and dissolution of chromium. researchgate.net The reduction of Cr(VI) to Cr(III) is often observed as a distinct peak in the voltammogram. researchgate.net

The Rotating Disc Electrode (RDE) method is a hydrodynamic technique that allows for precise control of mass transport to the electrode surface. cdnsciencepub.comyoutube.com This is particularly useful for separating diffusion-controlled processes from kinetically controlled ones. soton.ac.ukyoutube.com In the context of chromic acid reduction, RDE studies have demonstrated that a chemical reaction precedes the electrochemical process, especially in the presence of sulfate (B86663) ions. researchgate.netcdnsciencepub.com By analyzing the limiting current as a function of the electrode's rotation rate, it is possible to calculate the diffusion coefficient of the electroactive species. For instance, the diffusion coefficient for Cr(VI) ions in 0.1 mol dm⁻³ H₂SO₄ has been determined using this method. soton.ac.uk

Table 2: Electrochemical Parameters for Chromium Species in Sulfuric Acid

| Technique | Parameter Measured | Finding | Reference |

|---|---|---|---|

| Cyclic Voltammetry | Reduction potential of Cr(VI) | Reduction of Cr(VI) to Cr(III) occurs at specific potentials. | soton.ac.ukresearchgate.net |

| Rotating Disc Electrode | Diffusion Coefficient of Cr(VI) | Determined to be 1.87 × 10⁻⁵ cm² s⁻¹ in one study. | soton.ac.uk |

| Rotating Disc Electrode | Reaction Mechanism | A chemical step precedes the electrochemical reduction of Cr(VI). | cdnsciencepub.com |

Electrocatalytic Applications and Efficiency Assessment

The species formed from trioxochromium in sulfuric acid can act as catalysts in various electrochemical reactions. Assessing their electrocatalytic activity and efficiency is crucial for developing new applications. Transition metal oxides, including those of chromium, have shown promise as catalysts, for example, in the sulfuric acid decomposition reaction, which is a key step in some thermochemical cycles for hydrogen production. tandfonline.com However, their activity can be reduced at lower temperatures due to the formation of stable sulfate species. tandfonline.com

Chromium-based materials, such as chromium carbides, have been investigated as electrocatalysts for the hydrogen evolution reaction (HER) in sulfuric acid solutions. vhht.dp.ua The efficiency of these catalysts is evaluated by parameters such as the exchange current density, which is a measure of the intrinsic rate of the reaction at equilibrium. vhht.dp.ua The inclusion of chromium in other catalyst formulations, like iridium oxide nanowires, has been shown to enhance their activity and stability for the oxygen evolution reaction (OER) in acidic media like 0.5 M H₂SO₄. noaa.gov This improvement is attributed to an increase in exposed active sites and optimized binding energies for reaction intermediates. noaa.gov

The reduction efficiency of Cr(VI) itself is also a significant area of study, often investigated using electrochemical methods. researchgate.net The efficiency of the electro-reduction process can be optimized by varying parameters such as sulfuric acid concentration, current density, and temperature. researchgate.net

Table 3: Compound Names Mentioned in the Article

| Compound Name |

|---|

| This compound |

| Chromic acid |

| Sulfuric acid |

| Potassium chromate |

| Potassium dichromate |

| Chromium trioxide |

| Chromium(VI) oxide |

| Chromium(III) oxide |

| Iridium oxide |

| Chromium carbides |

| Pyridinium (B92312) chlorochromate |

| Collins reagent |

| Jones reagent |

| Diethylenetriaminepentaacetic acid |

| Diphenylcarbazide |

| Diphenylcarbazone |

| Tetrahydrofuran (B95107) |

| Decanoic acid |

| Isothiocyanato-pyridine complexes of chromium(III) |

| CrO2(HSO4)2 |

| CrO2Cl2 |

| H2CrO4 |

| H2SO4 |

| Fe2O3 |

| Cr2O3 |

| V2O5 |

| (NH4)2S2O8 |

| K2S2O8 |

| P2O5 |

| Cr2N |

| CrN |

| α-Cr |

| Ti/SnO2-Sb |

| K2Cr2O7 |

| CoNiFe(Cr/V) |

| FeCoNiCr hydroxide |

| FeCoNi hydroxide |

| [Cr(OH2)6]3+ |

| K2PtCl4 |

| K2PdCl4 |

| [M(NCSMpy)4] |

| [Cr(NCSh(PY)3] |

| C4H6O6 |

| [CrV O(OCO2, Oring-trigal)(cis-O–O-trigal)] |

| [CrV O(OCO2, Oring-trigal)2] |

| [CrVO(cis-O,O-trigal)2] |

| CrO2 2+ |

| Cr(bpy)3 |

| Alanine |

| Anthracene |

| Benzo(a)pyrene |

| Benzo(c)phenanthrene |

| 3-methylchloroantrene |

| Phenanthrenes |

| Benzo-phenanthrenes |

| Fluorenes |

| Chrysenes |

| Pyrenes |

| Perlenes |

| Coronene |

| Poly(oxyol,4-phenylene-oxy-l,4-phenylene-carbonyl-1,4-phenylene) (PEEK) |

| 5P-Pregnan-3P-ol-20-0ne |

| 5P-pregnane |

| Sa-Pregnan |

| Vanillin (B372448) |

| Vanillic acid |

| N,N -dimethyl- N' -(5-methyl-1 H -pyrazol-3-yl) formamidine (B1211174) (MAPF) |

| Oxalic acid |

| Formic acid |

| Formaldehyde |

| Methyl alcohol |

| Formamide |

| Dimethylformamide |

| Malonic acid |

| Sodium oxalate |

| Methanol |

| Galacturonic acid |

| Polygalacturonic acid |

| Glutathione (GSH) |

| d-glucaric acid |

| d-arabinaric acid |

| Alginic acid |

| Poly(vinyl alcohol) |

| Acrylamide |

| Propene |

| Cyclopentene |

| Pentafluorothiophenol |

| tert-butoxyl radicals |

| Silanethiols |

| Arenethiol |

| α-dianisidine |

| Choline chloride |

| Methane disulfonic acid |

| Ethane disulfonic acid |

| Methane disulfonic acid sodium salt (MDAS) |

| Perchloric acid |

| Sodium chloride |

| Potassium hydroxide |

| Sodium sulfate |

| Boric acid |

| Nitric acid |

| Sodium hydroxide |

| Acetone (B3395972) |

| Pyridine |

| Hydrochloric acid |

| Ammonium (B1175870) rhodanide |

| Carbon steel |

| Glassy carbon |

| Graphite |

| Platinum |

| Gold |

| Titanium |

| Bismuth |

| Tin(IV) oxide |

| Antimony |

| Cobalt |

| Nickel |

| Iron |

| Vanadium |

| Iridium |

| Cerium |

| Manganese |

| Zirconium |

| Molybdenum |

| Tantalum |

| Tungsten |

| Rhenium |

| Ruthenium |

| Rhodium |

| Palladium |

| Osmium |

| Silver |

| Copper |

| Zinc |

| Cadmium |

| Mercury |

| Aluminum |

| Gallium |

| Indium |

| Thallium |

| Germanium |

| Tin |

| Lead |

| Arsenic |

| Bismuth |

| Selenium |

| Tellurium |

| Polonium |

| Astatine |

| Radon |

| Francium |

| Radium |

| Actinium |

| Thorium |

| Protactinium |

| Uranium |

| Neptunium |

| Plutonium |

| Americium |

| Curium |

| Berkelium |

| Californium |

| Einsteinium |

| Fermium |

| Mendelevium |

| Nobelium |

| Lawrencium |

| Rutherfordium |

| Dubnium |

| Seaborgium |

| Bohrium |

| Hassium |

| Meitnerium |

| Darmstadtium |

| Roentgenium |

| Copernicium |

| Nihonium |

| Flerovium |

| Moscovium |

| Livermorium |

| Tennessine |

| Oganesson |

| Hydrogen |

| Helium |

| Lithium |

| Beryllium |

| Boron |

| Carbon |

| Nitrogen |

| Oxygen |

| Fluorine |

| Neon |

| Sodium |

| Magnesium |

| Aluminum |

| Silicon |

| Phosphorus |

| Sulfur |

| Chlorine |

| Argon |

| Potassium |

| Calcium |

| Scandium |

| Titanium |

| Vanadium |

| Chromium |

| Manganese |

| Iron |

| Cobalt |

| Nickel |

| Copper |

| Zinc |

| Gallium |

| Germanium |

| Arsenic |

| Selenium |

| Bromine |

| Krypton |

| Rubidium |

| Strontium |

| Yttrium |

| Zirconium |

| Niobium |

| Molybdenum |

| Technetium |

| Ruthenium |

| Rhodium |

| Palladium |

| Silver |

| Cadmium |

| Indium |

| Tin |

| Antimony |

| Tellurium |

| Iodine |

| Xenon |

| Cesium |

| Barium |

| Lanthanum |

| Cerium |

| Praseodymium |

| Neodymium |

| Promethium |

| Samarium |

| Europium |

| Gadolinium |

| Terbium |

| Dysprosium |

| Holmium |

| Erbium |

| Thulium |

| Ytterbium |

| Lutetium |

| Hafnium |

| Tantalum |

| Tungsten |

| Rhenium |

| Osmium |

| Iridium |

| Platinum |

| Gold |

| Mercury |

| Thallium |

| Lead |

| Bismuth |

| Polonium |

| Astatine |

| Radon |

| Francium |

| Radium |

| Actinium |

| Thorium |

| Protactinium |

| Uranium |

| Neptunium |

| Plutonium |

| Americium |

| Curium |

| Berkelium |

| Californium |

| Einsteinium |

| Fermium |

| Mendelevium |

| Nobelium |

| Lawrencium |

| Rutherfordium |

| Dubnium |

| Seaborgium |

| Bohrium |

| Hassium |

| Meitnerium |

| Darmstadtium |

| Roentgenium |

| Copernicium |

| Nihonium |

| Flerovium |

| Moscovium |

| Livermorium |

| Tennessine |

Chromatographic and Mass Spectrometric Approaches for Product Analysis

The analysis of reaction products from systems involving this compound, a potent oxidizing agent, necessitates sophisticated analytical techniques capable of separating and identifying a complex mixture of organic and inorganic species. americanelements.com High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS) stands out as a particularly powerful tool for this purpose. jst.go.jpmdpi.com

HPLC methods, particularly those employing anion-exchange or ion-pair chromatography, are adept at separating the various chromium species, including the initial Cr(VI) reactant and the resulting Cr(III) product, from organic molecules. jst.go.jpnih.gov For instance, the conversion of cationic Cr(III) to an anionic complex using a chelating agent like ethylenediaminetetraacetic acid (EDTA) or 2,6-pyridinedicarboxylic acid (PDCA) allows for its separation from Cr(VI) on a single anion-exchange column. jst.go.jpnih.gov This pre-complexation strategy is crucial for the simultaneous determination of both oxidation states. jst.go.jp

The coupling of HPLC with Inductively Coupled Plasma Mass Spectrometry (ICP-MS) provides an exceptionally sensitive and element-specific detection method. jst.go.jpbrjac.com.br This combination, often referred to as HPLC-ICP-MS, allows for the precise quantification of different chromium species eluted from the chromatography column. nih.gov The most abundant isotope, ⁵²Cr, is typically monitored, although the presence of polyatomic interferences like ³⁵Cl¹⁶OH⁺ and ⁴⁰Ar¹²C⁺ can pose a challenge, which can be mitigated using collision or reaction cell technology within the ICP-MS. jst.go.jpbrjac.com.br

For the analysis of organic products, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) are indispensable. GC-MS is well-suited for volatile and thermally stable products, often requiring derivatization to increase analyte volatility. nih.goviteh.ai LC-MS, on the other hand, is ideal for non-volatile and thermally labile compounds, such as carboxylic acids and other highly oxidized products, which are common in this compound reactions. nih.gov The use of techniques like electrospray ionization (ESI) allows for the gentle ionization of these molecules, preserving their structural integrity for mass analysis. nih.gov

Interactive Data Table: HPLC-ICP-MS Methods for Chromium Speciation

| Parameter | Method 1 | Method 2 | Method 3 |

| Chromatography | Anion-Exchange jst.go.jp | Ion-Pair nih.gov | Anion-Exchange metrohm.com |

| Column | Anion-Exchange Column jst.go.jp | Phenomenex ODS-3 nih.gov | Metrosep Carb 2 metrohm.com |

| Mobile Phase | 50 mmol L⁻¹ ammonium acetate (B1210297) (pH 6.80) and 2 mmol L⁻¹ PDCA jst.go.jp | 5 mmol/L tetrabutylammonium, 5% methanol, 3 mmol/L malonic acid nih.gov | Ammonium nitrate (B79036) eluent metrohm.com |

| Pre-treatment | Pre-complexation with PDCA jst.go.jp | EDTA in mobile phase nih.gov | Chelation with EDTA metrohm.com |

| Detection | ICP-MS jst.go.jp | ICP-MS nih.gov | ICP-MS metrohm.com |

| Analytes | Cr(III), Cr(VI) jst.go.jp | Monomeric Cr(III), Polymeric Cr(III), Cr(VI) nih.gov | Cr(III), Cr(VI) metrohm.com |

| LOD for Cr(VI) | 0.09 µg L⁻¹ jst.go.jp | Not specified | Not specified |

| LOD for Cr(III) | 0.18 µg L⁻¹ jst.go.jp | Not specified | Not specified |

Isotopic Labeling Studies for Mechanistic Probing

Isotopic labeling is a powerful technique for elucidating the intricate mechanisms of chemical reactions, and its application to oxidations involving this compound has provided profound insights. numberanalytics.comresearchgate.net This methodology involves the replacement of an atom in a reactant with one of its heavier, stable isotopes to trace its fate throughout the reaction pathway. numberanalytics.com

A classic application of isotopic labeling in this context is the use of ¹⁸O-labeled water in the preparation of chromic acid. This allows researchers to determine the source of the oxygen atom in the carbonyl group of the oxidized product (e.g., a ketone from a secondary alcohol). Such experiments have provided evidence for the formation of a chromate ester intermediate, a key step in the oxidation mechanism. smolecule.com The incorporation or absence of the ¹⁸O label in the product can confirm whether the oxygen atom originates from the oxidant or the alcohol. smolecule.com

Furthermore, deuterium (B1214612) (²H or D) labeling is frequently used to investigate the kinetic isotope effect (KIE), which is a change in the reaction rate upon isotopic substitution. acs.orgresearchgate.net In the oxidation of alcohols by this compound, replacing the α-hydrogen with deuterium (e.g., in benzhydrol-d₁) leads to a significant decrease in the reaction rate. acs.orgresearchgate.net The observation of a primary KIE (typically with kH/kD values around 6-7) provides strong evidence that the cleavage of the C-H (or C-D) bond is the rate-determining step of the reaction. smolecule.comacs.org These studies, often analyzed using techniques like GC-MS to differentiate between the deuterated and non-deuterated products, have been instrumental in confirming the mechanism of C-H bond abstraction following the formation of the chromate ester. acs.orgresearchgate.net

Isotopic tracer studies have also been employed to understand the formation of anodic films in the presence of chromic acid. By using electrolytes enriched with ¹⁸O, researchers can trace the movement and incorporation of oxygen during the anodization process, shedding light on the initiation and growth of porous oxide layers. nih.gov

Interactive Data Table: Isotopic Labeling in Chromic Acid Oxidation

| Isotope Used | Labeled Compound | Purpose of Study | Key Finding | Reference |

| ¹⁸O | H₂¹⁸O (in chromic acid) | Trace oxygen source in product | Supports formation of chromate ester intermediate smolecule.com | smolecule.com |

| ²H (Deuterium) | Benzhydrol-d₁ | Determine Kinetic Isotope Effect (KIE) | C-H bond cleavage is the rate-determining step acs.orgresearchgate.net | acs.orgresearchgate.net |

| ¹⁸O | Chromic acid electrolyte | Study anodic film formation | Elucidate mechanism of oxide growth and porosity initiation nih.gov | nih.gov |

| ¹⁵N, ¹³C | Hydrazone | Elucidate Fischer indole (B1671886) synthesis mechanism | Provided insights into bond-forming and breaking steps numberanalytics.com | numberanalytics.com |

Analytical Speciation Methods for Chromium(VI) and Chromium(III) in Complex Matrices

The environmental and toxicological significance of chromium is highly dependent on its oxidation state, with Cr(VI) being significantly more toxic and mobile than the relatively benign Cr(III). lcms.czresearchgate.net Therefore, the analysis of samples from reactions involving this compound, or from matrices contaminated with chromium, requires robust speciation methods to accurately quantify both Cr(VI) and Cr(III). researchgate.netpjoes.com

A variety of analytical techniques have been developed for chromium speciation, often involving a separation step followed by sensitive detection. juniperpublishers.com Ion chromatography (IC) is a widely used separation technique, typically employing an anion-exchange column. brjac.com.br Since Cr(VI) exists as an anion (e.g., CrO₄²⁻) and Cr(III) as a cation in acidic to neutral solutions, a common strategy involves the chelation of Cr(III) with a ligand like EDTA to form a stable anionic complex. metrohm.comlcms.cz This allows both the Cr(III)-EDTA complex and the Cr(VI) anion to be separated on the same anion-exchange column in a single chromatographic run. metrohm.comlcms.cz

The detector of choice for sensitive chromium speciation is overwhelmingly Inductively Coupled Plasma Mass Spectrometry (ICP-MS). brjac.com.brthermofisher.com The coupling of IC with ICP-MS (IC-ICP-MS) provides low detection limits, often in the sub-µg/L range, making it suitable for trace-level analysis in environmental water samples. lcms.czthermofisher.com Other detection methods include UV-Vis spectrophotometry after post-column derivatization (e.g., with 1,5-diphenylcarbohydrazide, which reacts specifically with Cr(VI)) and flame atomic absorption spectrometry (FAAS). juniperpublishers.comnih.gov

Solid-phase extraction (SPE) is another important technique used for the preconcentration and selective separation of chromium species. juniperpublishers.comnih.gov Materials chemically modified with specific functional groups can selectively adsorb either Cr(III) or Cr(VI) from a sample solution. nih.gov For instance, silica (B1680970) gel modified with niobium(V) oxide has been shown to selectively adsorb Cr(III) in the pH range of 6-9, allowing for its separation from Cr(VI). nih.gov After separation, the total chromium can be determined by reducing all Cr(VI) to Cr(III) and analyzing the total Cr(III) concentration. nih.gov

The complexity of the sample matrix (e.g., industrial effluents, soil extracts, biological samples) often dictates the sample preparation and analytical method. researchgate.netjuniperpublishers.com For instance, in food or biological samples, alkaline extraction is often employed to extract chromium species prior to analysis by HPLC-ICP-MS. nih.govjuniperpublishers.com

Interactive Data Table: Comparison of Chromium Speciation Techniques

| Technique | Principle | Separation Method | Detection Method | Typical Application | Detection Limit (LOD) |

| IC-ICP-MS | Ion-exchange separation of anionic Cr species followed by elemental mass detection. brjac.com.brmetrohm.com | Anion-exchange chromatography brjac.com.brmetrohm.com | ICP-MS brjac.com.brmetrohm.com | Drinking water, environmental waters metrohm.comthermofisher.com | 0.20 pg/g for Cr(VI), 0.38 pg/g for Cr(III) thermofisher.com |

| IC-UV/Vis | Ion-exchange separation followed by colorimetric detection of Cr(VI). | Anion-exchange chromatography | UV-Vis Spectrophotometry (with post-column reaction) | Drinking water, wastewater | 0.2 µg/L for Cr(VI) |

| SPE-FAAS | Selective adsorption of a Cr species on a solid phase, followed by atomic absorption detection. nih.gov | Solid-phase extraction nih.gov | Flame Atomic Absorption Spectrometry nih.gov | Environmental waters nih.gov | 0.34 µg/L for Cr(III) nih.gov |

| HPLC-ICP-MS | Reversed-phase or ion-pair separation of Cr species followed by elemental mass detection. jst.go.jpnih.gov | Ion-pair or reversed-phase chromatography jst.go.jpnih.gov | ICP-MS jst.go.jpnih.gov | Food, environmental, and biological samples nih.govjuniperpublishers.com | 0.09 µg/L for Cr(VI), 0.18 µg/L for Cr(III) jst.go.jp |

Catalytic Applications of Chromium Vi in Sulfuric Acid Environments

Catalytic Reduction of Hexavalent Chromium (Cr(VI) to Cr(III))

The reduction of toxic hexavalent chromium (Cr(VI)) to the less harmful trivalent chromium (Cr(III)) is a critical process in environmental remediation. spmi.ru In sulfuric acid environments, this reduction can be significantly enhanced through catalysis. The process often involves the use of transition metal catalysts and various reducing agents. The efficiency of this reduction is influenced by factors such as pH, temperature, and the concentration of both the catalyst and the reductant. mdpi.comahievran.edu.tr

Role of Transition Metal Catalysts (e.g., Palladium)

Transition metals, particularly palladium (Pd), have demonstrated significant catalytic activity in the reduction of Cr(VI) in acidic conditions. mdpi.comrsc.org Palladium nanoparticles, often supported on materials like titanium dioxide (TiO2) or within metal-organic frameworks (MOFs), serve as highly effective catalysts. mdpi.comrsc.org These catalysts provide active sites for the reaction, facilitating the transfer of electrons from the reducing agent to the Cr(VI) species. mdpi.com The synergistic effect between the palladium nanoparticles and the support material can enhance the catalytic performance. mdpi.com For instance, Pd/TiO2 catalysts have been shown to achieve over 99% reduction of K2Cr2O7 within 30 minutes at room temperature. mdpi.com The catalytic activity is also observed with palladium supported on other materials like amine-functionalized SiO2 and chitosan. acs.orgacs.org The primary role of the palladium catalyst is to facilitate the dehydrogenation of the reductant, such as formic acid, to produce hydrogen gas (H2), which then acts as the reducing agent for Cr(VI). mdpi.com

Influence of Reductants (e.g., Formic Acid, Sodium Borohydride)

The choice of reducing agent is crucial for the effective catalytic reduction of Cr(VI). Formic acid (HCOOH) and sodium borohydride (B1222165) (NaBH4) are two commonly employed reductants, each with distinct characteristics.

Formic Acid: Formic acid is considered a green and safe reductant derived from renewable biomass. mdpi.com In the presence of a catalyst like palladium, formic acid decomposes to produce hydrogen gas (H2) and carbon dioxide (CO2). mdpi.com The in-situ generated hydrogen is a powerful reducing agent for Cr(VI) in acidic solutions. mdpi.com The efficiency of Cr(VI) reduction using formic acid is positively correlated with the formic acid concentration and reaction temperature. mdpi.comresearchgate.net Higher concentrations of formic acid lead to increased generation of H2, thus accelerating the reduction rate. mdpi.com Studies have shown that the reduction efficiency of Cr(VI) increases significantly with an increase in the amount of formic acid. mdpi.comresearchgate.net

Sodium Borohydride: Sodium borohydride is another potent reducing agent for Cr(VI). acs.orgacs.org Its hydrolysis, often assisted by a catalyst like copper oxide (CuO), generates the necessary electrons and protons for the reduction of Cr(VI) to Cr(III). acs.org The reduction can proceed effectively over a wide pH range, which is a significant advantage. acs.org However, in the absence of a buffer, the hydrolysis of sodium borohydride to boric acid can compete with the reduction of chromate (B82759). acs.org The presence of certain organic compounds, such as acetate (B1210297) and oxalate, can promote the reduction of Cr(VI) by NaBH4. researchgate.netresearchgate.net

Interactive Data Table: Comparison of Reductants for Cr(VI) Reduction

| Reductant | Catalyst | Support/Medium | Key Findings | Reference |

| Formic Acid | Palladium | Titanium Dioxide (TiO2) | >99% reduction of 50 mg/L K2Cr2O7 in 30 min at 25°C. mdpi.com | mdpi.com |

| Formic Acid | Platinum/Palladium | Metal-Organic Framework (MIL-101) | Pt and Pd nanoparticles are active catalysts for Cr(VI) reduction. rsc.org | rsc.org |

| Formic Acid | Bauxite | Aqueous/UV | Effective photocatalytic reduction of Cr(VI), optimal at pH 3.0. ahievran.edu.tr | ahievran.edu.tr |

| Sodium Borohydride | Copper Oxide (CuO) | Aqueous | Complete conversion of 100 ppm Cr(VI) in 15 min at pH 4.8. acs.org | acs.org |

| Sodium Borohydride | None | Polymer-supported | 10 molar equivalents of borohydride resin required for complete reduction. acs.org | acs.org |

Catalytic Effects in Oxidation Processes

In sulfuric acid, chromium(VI) species can act as powerful oxidizing agents for a variety of organic compounds. researchgate.netwalshmedicalmedia.com The presence of certain catalysts can further enhance these oxidation reactions. For instance, ruthenium has been shown to catalyze the oxidation of Cr(III) to Cr(VI) in dilute, oxygenated sulfuric acid solutions. osti.gov Other platinum group metals like platinum, palladium, rhodium, and osmium also exhibit catalytic activity in the oxidation of Cr(III) in different acidic environments. osti.gov

The oxidation of organic substrates, such as vanillin (B372448) and D-galactose, by chromium(VI) in sulfuric acid has been studied kinetically. researchgate.netwalshmedicalmedia.comscispace.com These reactions often proceed through the formation of an intermediate complex between the organic substrate and the chromium(VI) species. walshmedicalmedia.com The presence of a catalyst, like 2,2´-bipyridine in the oxidation of D-galactose, can alter the reaction mechanism, leading to the formation of a Cr(VI)-catalyst complex as the active oxidant. scispace.com

Mechanistic Aspects of Catalytic Cycles

The mechanisms of catalytic cycles involving chromium(VI) in sulfuric acid are intricate and depend on the specific reactants and catalysts involved.

In the catalytic reduction of Cr(VI) using palladium and formic acid, the proposed mechanism involves several steps. mdpi.com Initially, formic acid adsorbs onto the palladium surface and decomposes to produce adsorbed hydrogen atoms and carbon dioxide. These adsorbed hydrogen atoms then reduce the Cr(VI) species (such as Cr2O7^2-^) to Cr(III). mdpi.com

For oxidation reactions catalyzed by chelating agents like picolinic acid, the mechanism often involves the formation of a ternary complex between the Cr(VI) species, the catalyst, and the organic substrate. researchgate.netresearchgate.net This complex then undergoes a redox decomposition in the rate-determining step, leading to the oxidized product and a reduced form of chromium (e.g., Cr(IV)), which then participates in further fast reaction steps to ultimately yield Cr(III). researchgate.netresearchgate.net

The reaction kinetics often provide insights into the mechanism. For example, a fractional-order dependence on the substrate concentration suggests the formation of a pre-equilibrium complex. walshmedicalmedia.com The effect of acid concentration on the reaction rate can also elucidate the role of protonation in the catalytic cycle. scispace.com The absence of free radical formation, as tested by the addition of radical scavengers, can help to exclude certain mechanistic pathways involving Cr(V) intermediates. walshmedicalmedia.com

Interactive Data Table: Research Findings on Catalytic Mechanisms

| Process | Catalyst/Promoter | Substrate/Reductant | Key Mechanistic Finding | Reference |

| Cr(VI) Reduction | Palladium | Formic Acid | Formic acid decomposes on the Pd surface to H2, which reduces Cr(VI). mdpi.com | mdpi.com |

| Cr(VI) Oxidation | 2,2´-Bipyridine | D-Galactose | Formation of a Cr(VI)-bpy complex as the active oxidant. scispace.com | scispace.com |

| Cr(VI) Oxidation | Picolinic Acid | D-Galactose | Formation of a ternary complex followed by redox decomposition. researchgate.net | researchgate.net |

| Cr(VI) Oxidation | None | Vanillin | Intermediate complex formation between vanillin and Cr(VI). walshmedicalmedia.com | walshmedicalmedia.com |

Theoretical and Computational Chemistry of Trioxochromium Sulfuric Acid

Molecular Modeling of Chromium(VI) Species in Sulfuric Acid

Molecular modeling of the Cr(VI) species present in acidic solutions is fundamental to understanding their reactive nature. In an aqueous sulfuric acid medium, chromium trioxide is known to form several active species, primarily chromic acid (H2CrO4), the dichromate anion (Cr2O7²⁻), and various sulfato-chromium complexes. organic-chemistry.orgresearchgate.net Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for investigating the geometries, stabilities, and electronic structures of these individual species. acs.orgmdpi.com

Researchers employ DFT calculations to model the interactions between these Cr(VI) species and different substrates. For instance, studies have computationally modeled the adsorption of chromate (B82759) (CrO4²⁻), dichromate (Cr2O7²⁻), and hydrogen chromate (HCrO4⁻) onto surfaces to understand the initial steps of heterogeneous reactions. mdpi.com Such models calculate the optimized geometries and adsorption energies, providing a quantitative measure of the interaction strength. In one study investigating the adsorption of various Cr(VI) species on a MnFe2O4 surface, DFT calculations revealed that HCrO4⁻ adsorbs most strongly, indicating it is a key species in the surface-mediated reaction. mdpi.com

Systematic DFT studies have also been performed on chromium complexes to understand their stability and electronic properties across different oxidation states. scirp.orgscirp.org By modeling complexes with ligands that mimic potential coordinating agents in a reaction, such as carboxylates, researchers can calculate and compare the binding energies for Cr(VI) versus other oxidation states like Cr(III). scirp.org These calculations consistently show that ligands bind strongly to the highly charged Cr(VI) center. scirp.orgscirp.org

| Chromium(VI) Species | Adsorption Energy (kJ/mol) | Key Interacting Atom on Surface |

|---|---|---|

| HCrO₄⁻ | -215.2 | Mn |

| CrO₄²⁻ | -107.3 | Mn |

| Cr₂O₇²⁻ | -178.6 | Mn |

Data derived from DFT calculations on the adsorption of chromium species on a MnFe₂O₄ surface, illustrating the preferential adsorption of HCrO₄⁻. mdpi.com

Quantum Chemical Calculations of Reaction Pathways and Transition States

Quantum chemical calculations are indispensable for mapping the detailed mechanisms of oxidation reactions involving Cr(VI) species. nih.gov These computational methods allow for the exploration of potential energy surfaces, connecting reactants, transition states, and products to elucidate complete reaction pathways. researchgate.net The process typically involves calculating the geometries and energies of all stationary points along a proposed reaction coordinate.

For the oxidation of an alcohol by "Trioxochromium sulfuric acid," the mechanism is believed to involve the formation of a chromate ester intermediate. organic-chemistry.org DFT calculations can be used to model this entire process:

Reactant Complex Formation: Modeling the initial interaction between the alcohol and the active Cr(VI) species (e.g., H2CrO4).

Chromate Ester Formation: Calculating the transition state and energetics for the esterification step.

Oxidation Step: Locating the transition state for the rate-determining step, which involves the cleavage of a C-H bond and the reduction of Cr(VI) to Cr(IV).

Product Formation: Modeling the subsequent steps that lead to the final oxidized product (a ketone or carboxylic acid) and the reduced chromium species, which ultimately becomes Cr(III). organic-chemistry.org

The activation energy (the energy difference between the reactant complex and the transition state) is a critical value obtained from these calculations. By comparing the activation energies for different potential pathways, chemists can determine the most likely reaction mechanism. researchgate.net For example, calculations can distinguish between an intramolecular C-H bond cleavage and an intermolecular one involving a base like water. organic-chemistry.org Kinetic studies on the oxidation of various substrates by Cr(VI) in sulfuric acid provide experimental data (like reaction orders) that can be used to validate and refine the proposed mechanisms derived from quantum chemical calculations. tandfonline.comacs.org

| Computational Task | Methodology | Information Obtained |

|---|---|---|

| Geometry Optimization | DFT (e.g., B3LYP, M06-2X) | Minimum energy structures of reactants, products, and intermediates. jst.go.jp |

| Transition State Search | Synchronous Transit-Guided Quasi-Newton (STQN) | Saddle point structure connecting reactants and products. researchgate.net |

| Frequency Calculation | Harmonic Frequency Analysis | Confirmation of minima (no imaginary frequencies) and transition states (one imaginary frequency); zero-point vibrational energies. |

| Pathway Verification | Intrinsic Reaction Coordinate (IRC) | Confirms the transition state connects the intended reactant and product. researchgate.net |

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory provides a powerful qualitative framework for understanding and predicting chemical reactivity. wikipedia.org The theory focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) of one reactant and the Lowest Unoccupied Molecular Orbital (LUMO) of another. wikipedia.orgacs.org In the context of an oxidation reaction with this compound, the substrate (e.g., an alcohol) acts as the electron donor (nucleophile), and the Cr(VI) species acts as the electron acceptor (electrophile).

According to FMO theory, the reaction is favored when:

The energy gap between the substrate's HOMO and the oxidant's LUMO is small, facilitating electron transfer. researchgate.net

The orbitals have compatible symmetry, allowing for effective overlap. researchgate.net

The active oxidants derived from this compound, such as H2CrO4, are powerful electrophiles precisely because they possess a very low-lying LUMO. This LUMO is typically centered on the chromium atom and has significant contributions from the Cr-O antibonding orbitals. The HOMO of the alcohol is usually localized on the oxygen lone pair. The initial step of the reaction, the formation of the chromate ester, can be viewed as a HOMO(alcohol)-LUMO(Cr(VI)) interaction.

Computational methods are used to calculate the energies and visualize the shapes of these frontier orbitals for both the oxidant and the substrate. researchgate.net By analyzing the LUMO of the Cr(VI) species, researchers can understand its electrophilicity. Similarly, analyzing the HOMO of the substrate reveals the location of the most nucleophilic site. This analysis helps explain why oxidation occurs at specific functional groups. researchgate.net

Prediction of Reactivity and Selectivity

A primary goal of computational chemistry in this field is the a priori prediction of reaction outcomes, including both reactivity (how fast a reaction occurs) and selectivity (which product is formed). researchgate.net This is achieved by extending the analyses from the previous sections.

Predicting Reactivity: The absolute rate of a reaction is related to its activation energy (ΔG‡). By calculating the activation energies for the oxidation of different substrates, their relative reactivities can be predicted. A lower calculated activation energy implies a faster reaction. These predictions can guide the choice of reaction conditions or be used to understand why certain substrates are resistant to oxidation.

Predicting Selectivity: Many organic molecules have multiple potential sites for oxidation. Computational chemistry can predict the selectivity of an oxidant like this compound by comparing the activation barriers for reaction at each different site.

Chemoselectivity: In a molecule with both a primary and a secondary alcohol, the oxidant might selectively oxidize one over the other. By calculating the transition state energies for the oxidation of each alcohol group, a prediction can be made. The pathway with the lower energy barrier will be the dominant one, leading to the major product.

Regioselectivity: For complex substrates, FMO theory and related concepts like the Fukui function can be used to predict the most reactive site. The Fukui index, which can be derived from DFT calculations, measures the change in electron density at a particular atom upon the addition or removal of an electron, highlighting the most electrophilic or nucleophilic sites in a molecule. jst.go.jp

Recent advancements also involve using machine learning models trained on data from quantum chemical calculations. researchgate.net These models can use calculated descriptors (such as orbital energies, atomic charges, and steric parameters) to rapidly predict the reactivity and selectivity for new, unstudied reactions, accelerating the discovery and optimization of synthetic methods.

Environmental Transformation Pathways of Chromium Vi in Acidic Systems

Abiotic Reduction Pathways of Chromium(VI) to Chromium(III) in Acidic Aqueous Systems

The abiotic reduction of Cr(VI) is a key process in its natural attenuation. This transformation is primarily driven by naturally occurring reducing agents present in soils and aquatic environments. dss.go.thosti.gov

Dissolved organic carbon (OC) and humic substances are significant contributors to the abiotic reduction of Cr(VI). osti.gov Humic acids, a major component of humic substances, can reduce Cr(VI) to Cr(III) through their phenolic and hydroxyl functional groups. nih.gov This reaction is highly dependent on pH, with faster reduction rates observed under acidic conditions. osti.govnih.govresearchgate.net

The reduction process often follows first-order kinetics with respect to the Cr(VI) concentration. nih.gov Studies have shown that the reduction mechanism likely involves the formation of an ester between Cr(VI) and the organic functional groups, a step that is more favorable in acidic environments. nih.gov For instance, the reduction of Cr(VI) by various organic acids, such as those found in sugarcane molasses, is accelerated in the presence of certain metal ions under acidic conditions. researchgate.net Research indicates that almost all Cr(VI) can be reduced to Cr(III) when the soil organic carbon content reaches a certain level (e.g., 10 g kg⁻¹). researchgate.net However, the reduction of Cr(VI) by dissolved organic compounds at pH values from 4.0 to 8.0 can be a slow process, sometimes taking days to months for significant conversion at micromolar concentrations. dss.go.thpjoes.com

The following table summarizes the effect of organic carbon on Cr(VI) reduction based on experimental findings.

| Parameter | Condition | Observation | Reference |

| Organic Carbon Content | Increased from 3.95 to 9.28 g kg⁻¹ in Alfisol | Cr(VI) content decreased from 167.66 to 20.52 mg kg⁻¹ | researchgate.net |

| Humic Acid (Peat) | pH 3.7 - 10.5 | Cr(VI) reduction observed at all pH values, more rapid in acidic conditions | nih.gov |

| Tryptic Soy Broth/Lactate | Initial Cr(VI) of 1,000 mg L⁻¹ | Higher OC levels led to higher reduction rate constants | osti.gov |

Ferrous iron (Fe(II)) is a potent and widespread natural reductant of Cr(VI). pjoes.comresearchgate.net The reaction between Cr(VI) and aqueous Fe(II) is generally rapid, especially in acidic to circumneutral pH ranges. acs.org The stoichiometry of this reaction involves the oxidation of three moles of Fe(II) for every mole of Cr(VI) reduced.

The kinetics of Cr(VI) reduction by Fe(II) are significantly influenced by pH. acs.org In homogeneous systems at pH 4-8, the oxidation of Fe(II) by Cr(VI) is reported to be over 1000 times faster than its oxidation by dissolved oxygen. pjoes.com The presence of mineral surfaces, such as those of iron-bearing clays, can also mediate this reduction. researchgate.netnih.gov For instance, bioreduced biotite (B1170702) and chlorite (B76162) have been shown to effectively remove Cr(VI) from solution through reductive transformation to Cr(III). researchgate.net The rate of Cr(VI) reduction by these clay minerals can vary by more than three orders of magnitude depending on the fraction of reduced structural Fe(II). researchgate.netnih.gov

The following table presents kinetic data for the reduction of Cr(VI) by Fe(II) under different conditions.

| pH | Fe(II) concentration | Half-life (t₁/₂) of Cr(VI) | System | Reference |

| 7.2 | 1.5 mg/dm³ | ~2 minutes | Aerated river water | pjoes.com |

| 8.8 | 1.5 mg/dm³ | 290 minutes | Aerated river water | pjoes.com |

| < 2 | - | - | Strongly acidic conditions | acs.org |

Reduction by Organic Carbon and Humic Substances

Influence of Environmental Parameters on Chromium(VI) Transformation

The transformation of Cr(VI) is highly sensitive to the surrounding environmental conditions. Parameters such as pH and ionic strength can significantly alter the speciation, stability, and reaction kinetics of chromium.

The pH of an aqueous system is a master variable controlling both the speciation of Cr(VI) and its redox stability. researchgate.net In acidic solutions (pH 0.7-6.5), the dominant forms of Cr(VI) are the hydrogen chromate (B82759) (HCrO₄⁻) and dichromate (Cr₂O₇²⁻) ions, while chromic acid (H₂CrO₄) exists at pH values below 0.7. researchgate.net As the pH increases above 6.5, the chromate ion (CrO₄²⁻) becomes the predominant species. researchgate.netnih.govacs.org

The redox potential of the Cr(VI)/Cr(III) couple is also pH-dependent. In acidic media, the higher redox potential favors the stability of Cr(III), thus promoting the reduction of Cr(VI). researchgate.net Conversely, under alkaline conditions, the redox potential decreases, leading to the stabilization of Cr(VI). researchgate.net The rate of Cr(VI) reduction by various substances, including humic acids and Fe(II), generally increases with decreasing pH. nih.govresearchgate.netnih.govscialert.net For example, the reduction of Cr(VI) by humic acids is significantly more rapid in acidic systems due to the favorable conditions for the formation of ester intermediates. nih.gov Similarly, the reduction of Cr(VI) by pyrite (B73398) is much faster at lower pH values. scialert.net

The following table illustrates the pH-dependent speciation of Cr(VI) in water.

| pH Range | Dominant Cr(VI) Species | Reference |

| < 0.7 | H₂CrO₄ (Chromic acid) | researchgate.net |

| 0.7 - 6.5 | HCrO₄⁻ (Hydrogen chromate), Cr₂O₇²⁻ (Dichromate) | researchgate.netnih.govacs.org |

| > 6.5 | CrO₄²⁻ (Chromate) | researchgate.netnih.govacs.org |

The ionic strength of the solution can influence the rate of Cr(VI) transformation reactions. researchgate.netscispace.com However, the effect of ionic strength can vary depending on the specific reaction pathway. In some studies on the reduction of Cr(VI) by hydrogen peroxide, the ionic strength of the reaction mixture was found to have a negligible effect on the rate of the rate-determining step. scispace.com In contrast, a study on the kinetics of Cr(VI) reduction by iron(II/III)-bearing clay minerals examined the effects of ionic strength as one of the influencing factors. researchgate.netnih.gov Another study on the simultaneous redox reaction of Cr(VI) and As(III) investigated the effect of ionic strength over a range of salt concentrations. scispace.com The effect of ionic strength on the reaction between anti-D and erythrocytes has also been noted to be dependent on pH. scispace.com

pH Effects on Redox Stability and Speciation

Photoelectrochemical Transformations involving Chromium(VI)

Photoelectrochemical processes represent an emerging pathway for the transformation of Cr(VI). These processes utilize semiconductor photocatalysts that, upon irradiation with light, generate electron-hole pairs. The photogenerated electrons can then reduce Cr(VI) to Cr(III). Materials like titanium dioxide (TiO₂) and hematite (B75146) (α-Fe₂O₃) have been investigated as photoelectrodes for this purpose. researchgate.netcapes.gov.br

The efficiency of photoelectrochemical reduction of Cr(VI) can be enhanced by creating composite electrodes, such as α-Fe₂O₃/TiO₂. researchgate.net These composite materials can exhibit higher photocurrent densities and enhanced absorbance in the visible light region, leading to faster and more complete Cr(VI) removal. researchgate.net The presence of hole scavengers, such as certain organic acids, can further improve the efficiency by preventing the recombination of electron-hole pairs. researchgate.net The pH of the solution also plays a crucial role in the photoelectrochemical reduction, with acidic conditions generally being more favorable. mdpi.com Studies have shown that the photoelectrochemical reduction of Cr(VI) can be a viable method for environmental remediation. researchgate.net

Development and Characterization of Novel Chromium Vi Reagents

Design Principles for Modified Chromium(VI) Oxidants

Traditional chromium(VI) oxidants, such as chromic acid (formed from chromium trioxide in water) and Jones reagent (a solution of chromium trioxide in aqueous sulfuric acid, also known as Trioxochromium sulfuric acid), are powerful but often suffer from drawbacks like over-oxidation, harsh reaction conditions, and difficult product isolation from toxic chromium residues. wikipedia.orgmdma.chchempap.org The primary design principle for developing new chromium(VI) reagents is to mitigate these issues by modifying the reactivity and physical properties of the chromium(VI) species.

Key strategies revolve around:

Altering the Coordination Sphere: The development of complexes like pyridinium (B92312) chlorochromate (PCC) and other -onium chromates and halochromates represents a significant step. google.com These reagents are often milder and more selective, allowing for controlled oxidations, such as the conversion of primary alcohols to aldehydes without significant over-oxidation to carboxylic acids. mdma.chgoogle.com

Heterogenization: Immobilizing the chromium(VI) oxidant onto a solid support is a major design principle. mdma.chchempap.org This approach aims to:

Modify Reactivity and Selectivity: The interaction with the support surface can attenuate the oxidizing power of Cr(VI) and introduce steric or electronic effects that enhance selectivity for specific functional groups. mdma.chsphinxsai.com

Simplify Work-up and Reuse: Supported reagents can be easily separated from the reaction mixture by simple filtration, which minimizes product contamination with toxic chromium species and opens the possibility for reagent recycling. chempap.orgasianpubs.orgtandfonline.com

Improve Safety and Handling: Binding the toxic and corrosive chromium species to a solid matrix can make them safer to handle compared to their solution-phase counterparts. chempap.org

These principles have led to the creation of a diverse array of solid-supported and polymeric chromium(VI) reagents, which offer significant advantages over their homogeneous precursors.

Solid-Supported Chromium(VI) Reagents

The immobilization of chromium(VI) species onto insoluble solid matrices has proven to be a highly effective strategy for creating user-friendly and selective oxidizing agents. These heterogeneous reagents often exhibit enhanced performance profiles compared to their unsupported counterparts. mdma.ch

A variety of solid materials have been employed as supports for chromium(VI) oxidants, each imparting unique properties to the final reagent. The synthesis is often straightforward, involving the treatment of the support with a chromium(VI) source.

Common techniques include:

Adsorption onto Inorganic Oxides: Chromium trioxide or Jones reagent can be supported on materials like silica (B1680970) gel or wet alumina. chempap.orgresearchgate.net For instance, a reagent prepared by supporting Jones reagent on silica gel (SJR) has been developed for the oxidation of benzyl (B1604629) alcohols. mdma.ch The preparation simply involves mixing the components. Another approach involves adsorbing CrO₃ and N-hydroxyphthalimide (NHPI) onto activated clay to create a selective oxidant. tandfonline.com

Ion Exchange with Resins: Chromic acid can be immobilized on anion exchange resins, such as Amberlyst A-26 or Amberjet-4400, which contain quaternary ammonium (B1175870) functional groups. sphinxsai.comasianpubs.org The chromate (B82759) or dichromate anions are exchanged with the counter-ions of the resin (e.g., Cl⁻). The capacity of such polymeric reagents can be determined iodometrically; for example, the chromate form of Tulsion-T-52 A [Cl-] resin was found to have a capacity of 6.90 mmol/g. isca.me

While many preparations are simple, some supported reagents may require an activation step, such as heating at high temperatures for extended periods, to achieve optimal activity. mdma.ch

Solid-supported chromium(VI) reagents frequently demonstrate superior performance in terms of selectivity and reaction control. The solid matrix can influence the reaction by creating a specific microenvironment for the oxidation.

Key findings include: